The Chemical Landscape of Sclareol Oxide: A Technical Guide
The Chemical Landscape of Sclareol Oxide: A Technical Guide
Introduction
Sclareol oxide is a bicyclic diterpene ether that holds significance as a derivative of sclareol, a naturally occurring compound abundant in plants such as clary sage (Salvia sclarea).[1][2] Chemically, it is classified as a labdane-type diterpenoid. Its rigid, fused-ring structure makes it a valuable chiral building block in synthetic organic chemistry. Most notably, Sclareol oxide serves as a key intermediate in the semi-synthesis of Ambrox®, a highly valued fragrance ingredient prized for its unique ambergris odor.[3][4] This guide provides a detailed overview of the chemical structure, properties, and synthesis of Sclareol oxide, tailored for professionals in chemical research and drug development.
Chemical Structure and Identification
Sclareol oxide is characterized by a decahydronaphthofuran ring system. The precise stereochemistry is crucial for its utility in fragrance synthesis.
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IUPAC Name: (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene[5]
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Synonyms: (+)-Sclareol oxide, 14,15-di-nor-8,13-epoxylabd-12-ene, Sclareoloxide[5][6]
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CAS Number: 5153-92-4[5]
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Molecular Formula: C₁₈H₃₀O[5]
The chemical structure is depicted below: (A 2D chemical structure diagram of Sclareol oxide would be presented here in a full document)
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for Sclareol oxide, compiled from various chemical databases and literature sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 262.43 g/mol | [5] |
| Exact Mass | 262.229665576 Da | [5] |
| Boiling Point | 325.0 to 326.0 °C (estimated at 760 mmHg) | [6] |
| Flash Point | 146.8 °C (296.0 °F) (estimated, TCC) | [6] |
| Vapor Pressure | 0.000435 mmHg at 25 °C (estimated) | [6] |
| logP (o/w) | 5.7 (XLogP3) | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Source(s) |
| ¹³C NMR | Spectra available in chemical databases. | [5] |
| GC-MS | Available reference mass spectra for identification. | [5] |
| Kovats Retention Index | Standard non-polar: 1881; Semi-standard non-polar: 1873 | [5] |
Experimental Protocols
Sclareol oxide is primarily obtained through the chemical modification of its precursor, sclareol. The key transformation is an oxidative cyclization of the sclareol side chain.
Synthesis of Sclareol Oxide from Sclareol via Epoxidation
A common and efficient method for synthesizing Sclareol oxide involves the epoxidation of sclareol using hydrogen peroxide as a clean oxidant.
Protocol:
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Reactants: Sclareol, hydrogen peroxide (30% aqueous solution), sodium tungstate dihydrate (catalyst), sodium phosphate monobasic (buffer), and a phase transfer catalyst such as tetrabutylammonium bromide.[7]
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Solvent System: A biphasic system of water and an organic solvent like n-butyl ether is employed.[7]
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Procedure:
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The catalysts (sodium tungstate, sodium phosphate, and tetrabutylammonium bromide) are stirred in the aqueous hydrogen peroxide solution for approximately 30 minutes at room temperature.[7]
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A solution of sclareol in the organic solvent (n-butyl ether) is added to the aqueous mixture.[7]
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The pH of the biphasic mixture is adjusted to approximately 4.0.[7]
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The reaction mixture is heated to 70 °C and stirred vigorously for 24 hours.[7]
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Upon completion, the organic layer is separated, and the product is purified, typically through crystallization or chromatography, to yield Sclareol oxide as a white solid.[7]
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Yield: Reported yields for this method can be high, often exceeding 80%.[7]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and purity assessment of Sclareol oxide and related compounds.
Protocol:
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Instrumentation: An Agilent 6890A GC system coupled with a 5973N Mass Selective Detector or equivalent.[8]
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Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8][9]
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
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Injection: 1 µL of a dilute sample solution (e.g., in pentane or ethyl acetate) is injected.[8]
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Thermal Program: A temperature gradient is used to separate the components. For example, starting at 60 °C, holding for 2 minutes, then ramping at 4 °C/min to 240 °C, and holding for 5 minutes.
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Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the eluted peak corresponding to Sclareol oxide is compared with reference spectra from libraries (e.g., NIST, Wiley) for positive identification.[8]
Chemical and Biochemical Pathways
While Sclareol oxide itself is not directly involved in known signaling pathways, its formation is rooted in the biosynthesis of its precursor, sclareol, and its primary utility is in chemical synthesis workflows.
Biosynthesis of the Precursor Sclareol
Sclareol is a diterpenoid synthesized in plants like Salvia sclarea. The pathway involves two key diterpene synthase (diTPS) enzymes. This biochemical origin is foundational to the availability of the starting material for Sclareol oxide production.
Caption: Proposed biosynthetic pathway of sclareol in Salvia sclarea.[10]
Synthetic Pathway to Ambrox®
Sclareol oxide is a critical intermediate in one of the industrial routes to synthesize Ambrox®. This workflow highlights its importance in the fragrance industry.
Caption: Simplified synthetic route to Ambrox® involving sclareol oxide.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Sclareol oxide | C18H30O | CID 7057250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sclareol oxide, 5153-92-4 [thegoodscentscompany.com]
- 7. CN100357285C - Synthetic method for epoxy sclareol - Google Patents [patents.google.com]
- 8. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
